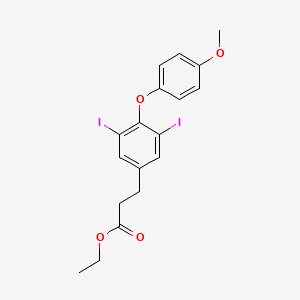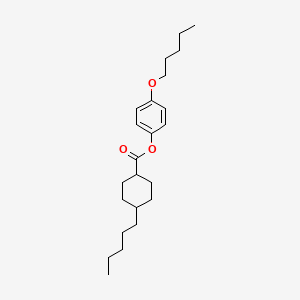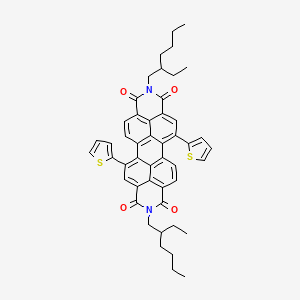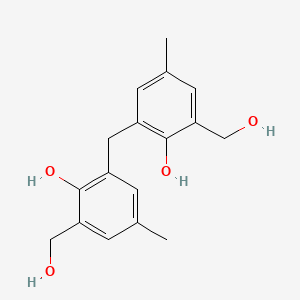
5-Ethyl-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
化学反応の分析
Types of Reactions
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of amides or other derivatives.
科学的研究の応用
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
(S)-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: The enantiomer of the compound, with different biological activity.
5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: A related compound with a hydroxyl group instead of an amine.
5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE: The ketone precursor used in the synthesis of the amine.
Uniqueness
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to specific therapeutic effects, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(1R)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m1/s1 |
InChIキー |
ASINTLOAQNNRHI-GFCCVEGCSA-N |
異性体SMILES |
CCC1=C2CCC[C@H](C2=CC=C1)N |
正規SMILES |
CCC1=C2CCCC(C2=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)




![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)


![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)


